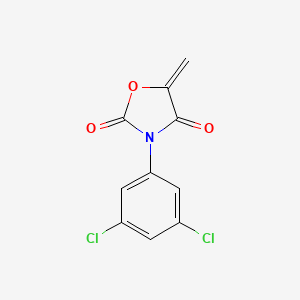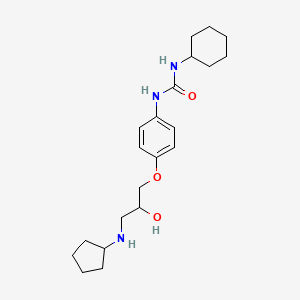
1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione is an organic compound that features both a methoxyphenyl group and a pyridinyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis may start with 3-methoxybenzaldehyde and 3-pyridinecarboxaldehyde.
Condensation Reaction: These aldehydes can undergo a condensation reaction with a suitable reagent like acetyl chloride in the presence of a base such as pyridine.
Oxidation: The intermediate product may then be oxidized using an oxidizing agent like potassium permanganate to form the final diketone product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Alcohols, diols.
Substitution Products: Halogenated derivatives, substituted phenyl or pyridinyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methoxyphenyl)-2-(pyridin-2-YL)ethane-1,2-dione: Similar structure but with the pyridinyl group at a different position.
1-(4-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione: Similar structure but with the methoxy group at a different position.
Uniqueness
1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
40061-32-3 |
|---|---|
Fórmula molecular |
C14H11NO3 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-2-pyridin-3-ylethane-1,2-dione |
InChI |
InChI=1S/C14H11NO3/c1-18-12-6-2-4-10(8-12)13(16)14(17)11-5-3-7-15-9-11/h2-9H,1H3 |
Clave InChI |
UZZWEDIEWRHCKB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)C(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)
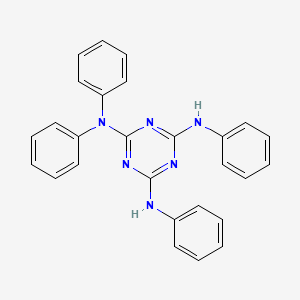
![(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile](/img/structure/B14657795.png)
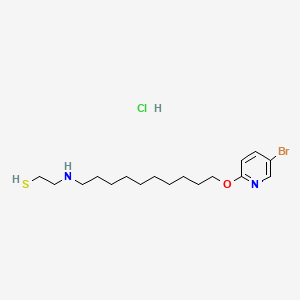
![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)



![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
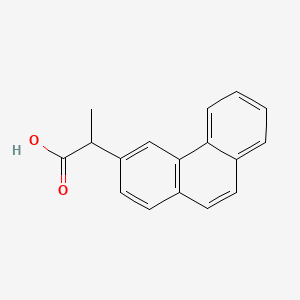
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)
